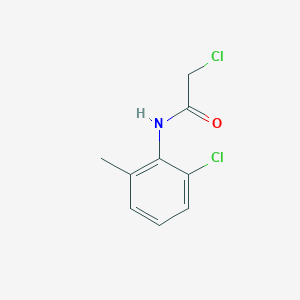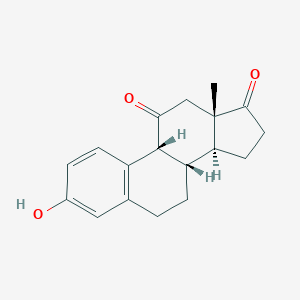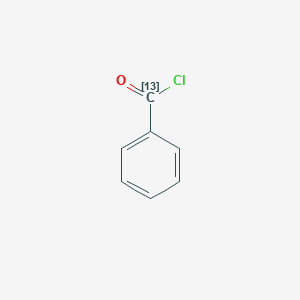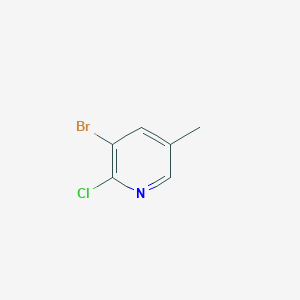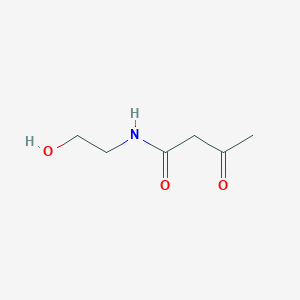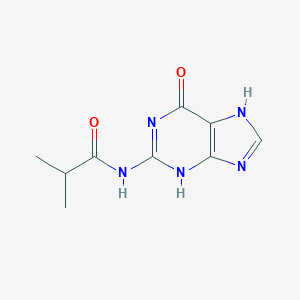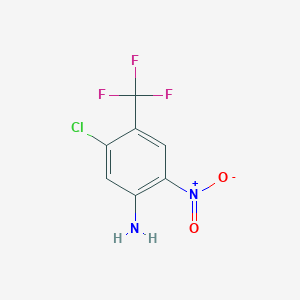
5-Chloro-2-nitro-4-(trifluoromethyl)aniline
Descripción general
Descripción
5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 . It is a solid substance that should be stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a solid at room temperature . It has a molecular weight of 240.57 . The density of a related compound, 2-Chloro-5-(trifluoromethyl)aniline, is reported to be 1.428 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in compounds like 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a common pharmacophore in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. Therefore, this compound may serve as a precursor in synthesizing new drug candidates, particularly those targeting diseases where fluorinated compounds have proven effective.
Agrochemical Synthesis
Trifluoromethylpyridines, which can be derived from compounds such as 5-Chloro-2-nitro-4-(trifluoromethyl)aniline, play a significant role in the agrochemical industry . They are used in the synthesis of herbicides and pesticides, providing protection against a wide range of pests and diseases due to their unique physicochemical properties.
Safety and Hazards
5-Chloro-2-nitro-4-(trifluoromethyl)aniline may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, wash with plenty of water and seek medical advice if necessary .
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is the respiratory system . This compound is considered hazardous and can cause irritation to the respiratory system when inhaled .
Mode of Action
It is known that the compound can cause irritation to the respiratory system, suggesting that it may interact with cells or receptors in the respiratory tract .
Pharmacokinetics
It is known that the compound is harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and respiratory irritation .
Propiedades
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMCWLIPRMIPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378729 | |
| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35375-74-7 | |
| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




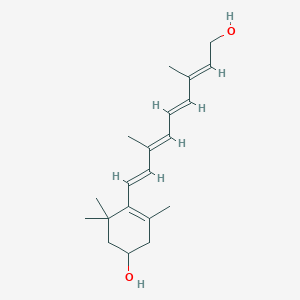

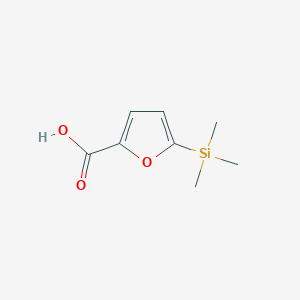
![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)
